An In-depth Technical Guide to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
An In-depth Technical Guide to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine. This bicyclic amine is a crucial structural motif and a versatile intermediate in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. Its rigid conformational structure makes it an attractive scaffold for designing potent and selective ligands for various biological targets. This guide consolidates key physicochemical data, outlines experimental protocols, and illustrates its role in drug discovery through logical diagrams.
Core Chemical and Physical Properties
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, part of the tropane alkaloid family of compounds, is recognized for its unique bicyclic framework which provides a conformationally restricted scaffold.[1] This structural rigidity is a valuable feature in medicinal chemistry, aiding in the design of molecules with enhanced interaction at biological targets.[2][3] The compound exists as endo and exo stereoisomers, which can significantly influence its biological activity.
The quantitative physicochemical properties are summarized in the table below for easy comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₀N₂ | [4][5][6][7][8] |
| Molecular Weight | 216.32 g/mol | [4][5][6][7][8] |
| IUPAC Name | (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine (isomer specific) | [5][9] |
| CAS Number | 96901-92-7 (unspecified stereochemistry)[6][9][10]; 76272-35-0 (endo)[5][7]; 76272-36-1 (exo)[5][11] | [5][6][7][9][10][11] |
| Physical Form | Liquid / Neat | [4][9] |
| Boiling Point | 317.1 °C at 760 mmHg | [12] |
| Density | 1.082 g/cm³ | [12] |
| Refractive Index | 1.581 | [12] |
| Storage Temperature | Room Temperature or 2-8 °C | [7][9] |
| InChI Key | TZWXPIKAEAYGPF-UHFFFAOYSA-N (unspecified stereochemistry) | [6][9] |
| SMILES | N[C@H]1C[C@@H]2CC--INVALID-LINK--N2Cc1ccccc1 (isomer specific) | [4] |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | [11] |
| logP | 2.1407 | [11] |
Applications in Drug Discovery and Neuroscience
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine serves as a key building block in the synthesis of a wide range of biologically active compounds.[2] Its scaffold is integral to the development of agents targeting various receptors and transporters in the central nervous system.
Key Therapeutic Areas:
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Neurotransmitter System Modulation: The compound is a precursor for potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[13] Derivatives have been developed that show high affinity and selectivity, making them valuable tools for neuroscience research and for developing treatments for conditions like cocaine addiction.[13]
-
Neurokinin-1 (NK1) Receptor Antagonists: The 8-azabicyclo[3.2.1]octane core has been utilized to develop high-affinity NK1 receptor antagonists, which have potential applications in treating pain and inflammation.[14]
-
Other Applications: It is also used as an intermediate in the preparation of CCR5 receptor antagonists, antibacterial agents, and dopamine antagonists.[4] Its stability and reactivity profile make it a reliable tool for diverse synthetic pathways.[2]
The diagram below illustrates the role of the 8-azabicyclo[3.2.1]octane scaffold as a foundational structure for developing specific neuromodulatory agents.
Experimental Protocols
General Synthetic Workflow
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine typically starts from the corresponding ketone, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (N-benzyltropinone). A common and effective method is reductive amination.
The general workflow for this synthesis is depicted below.
Detailed Protocol: Synthesis via Reductive Amination
This protocol describes the synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine from 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.
Materials:
-
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (1.0 eq)
-
Ammonium acetate (NH₄OAc, 10.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one in methanol, add ammonium acetate. Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium cyanoborohydride to the mixture in portions, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting material is consumed, quench the reaction by carefully adding water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane (DCM) and saturated NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude amine by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of DCM/MeOH with 1% triethylamine) to yield the pure product.
Protocol: Product Characterization
The identity and purity of the synthesized 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃). The spectra should confirm the presence of the benzyl group protons, the bicyclic core protons, and the amine proton, with chemical shifts and coupling constants consistent with the expected structure.
-
Mass Spectrometry (MS): Use Electrospray Ionization (ESI) Mass Spectrometry to confirm the molecular weight. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 217.17.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound by HPLC. A single major peak should be observed, and the purity is typically reported as a percentage of the total peak area.
Safety and Handling
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is associated with several hazards.[6][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
| Hazard Class | GHS Statement | Code(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332[5][6] |
| Skin Irritation | Causes skin irritation. | H315[6] |
| Eye Damage | Causes serious eye damage. | H318[6] |
| Respiratory | May cause respiratory irritation. | H335[6] |
Precautionary Statements: Users should adhere to standard precautionary measures including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/clothing/eye protection/face protection (P280), and seeking immediate medical advice if exposure occurs (P310).[9]
Conclusion
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its conformationally constrained scaffold is a proven platform for the design of potent and selective modulators of key neurological targets. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for leveraging its full potential in the development of next-generation therapeutics. The information and protocols provided in this guide serve as a foundational resource for researchers engaged in this field.
References
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- 4. Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine | CymitQuimica [cymitquimica.com]
- 5. 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine | C14H20N2 | CID 11031267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Benzyl-8-azabicyclo(3.2.1)octan-3-amine | C14H20N2 | CID 12832103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1R,5S)-endo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine;CAS No.:76272-35-0 [chemshuttle.com]
- 8. chemscene.com [chemscene.com]
- 9. 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | 96901-92-7 [sigmaaldrich.com]
- 10. 96901-92-7|8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine|BLD Pharm [bldpharm.com]
- 11. chemscene.com [chemscene.com]
- 12. molbase.com [molbase.com]
- 13. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
